molecular formula C20H24N4O5 B4119131 2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-nitrophenyl)hydrazinecarboxamide

2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-nitrophenyl)hydrazinecarboxamide

Cat. No. B4119131
M. Wt: 400.4 g/mol
InChI Key: ZIDUHWLLMWBKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-nitrophenyl)hydrazinecarboxamide, commonly known as HND, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. HND is a hydrazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of HND is not fully understood. However, it has been suggested that HND exerts its anticancer and neuroprotective effects by inhibiting the activity of various enzymes and proteins involved in cell proliferation and apoptosis. HND has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. HND has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
HND has been shown to exhibit various biochemical and physiological effects. HND has been shown to induce cell cycle arrest and apoptosis in cancer cells. HND has also been shown to inhibit the growth and proliferation of cancer cells by inducing DNA damage. HND has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. HND has also been shown to exhibit anti-inflammatory and antioxidant effects in various animal models.

Advantages and Limitations for Lab Experiments

HND has several advantages for lab experiments. HND is relatively easy to synthesize and can be obtained in pure form. HND is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, HND has some limitations for lab experiments. HND is relatively insoluble in water, which can limit its use in some experiments. HND also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on HND. One of the most significant future directions is the development of more efficient synthesis methods for HND. Another future direction is the investigation of the potential applications of HND in other areas of scientific research, such as the treatment of inflammatory diseases and infectious diseases. The development of more potent analogs of HND is also a promising future direction. Finally, the investigation of the mechanism of action of HND and its potential interactions with other drugs and compounds is an important future direction.

Scientific Research Applications

HND has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of HND is in the field of cancer research. HND has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. HND has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. HND has been shown to exhibit neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.

properties

IUPAC Name

1-[[2-hydroxy-3,5-di(propan-2-yl)benzoyl]amino]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-11(2)13-9-16(12(3)4)18(25)17(10-13)19(26)22-23-20(27)21-14-5-7-15(8-6-14)24(28)29/h5-12,25H,1-4H3,(H,22,26)(H2,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDUHWLLMWBKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-hydroxy-3,5-di(propan-2-yl)phenyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-nitrophenyl)hydrazinecarboxamide
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2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-nitrophenyl)hydrazinecarboxamide
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2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-nitrophenyl)hydrazinecarboxamide
Reactant of Route 4
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2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-nitrophenyl)hydrazinecarboxamide
Reactant of Route 5
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-nitrophenyl)hydrazinecarboxamide
Reactant of Route 6
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-nitrophenyl)hydrazinecarboxamide

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